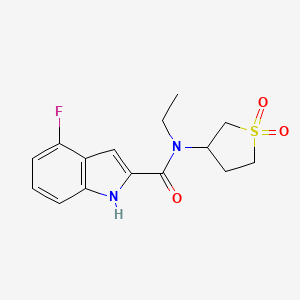
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as PMSF, is a commonly used protease inhibitor in biochemical research. It is a white crystalline powder that is soluble in water and organic solvents. PMSF is widely used in protein purification, enzyme assays, and other biochemical applications.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the irreversible inhibition of serine proteases. This compound reacts with the serine residue at the active site of these enzymes, forming a covalent bond that blocks the catalytic function of the enzyme. This results in the inhibition of proteolysis and the accumulation of the substrate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a protease inhibitor, this compound has been shown to inhibit the activity of other enzymes such as lipases and esterases. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. This compound is also relatively easy to use and does not require special handling or storage conditions.
One limitation of using this compound is its irreversibility. Once this compound binds to the active site of an enzyme, it cannot be removed. This can make it difficult to study the function of proteases that are inhibited by this compound. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine. One area of interest is the development of more specific protease inhibitors that can target individual proteases with greater selectivity. Another area of interest is the use of this compound in drug discovery, where it can be used to identify potential drug targets by inhibiting proteases involved in disease pathways. Finally, this compound may have potential applications in biotechnology, where it can be used to improve the stability and activity of recombinant proteins.
合成法
The synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from ethanol.
科学的研究の応用
1-(4-Methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound irreversibly binds to the active site of these enzymes, preventing them from cleaving their substrates. This makes this compound a valuable tool for studying the function of these enzymes in biochemical pathways.
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-3-5-16(6-4-15)19-11-13-20(14-12-19)24(21,22)18-9-7-17(23-2)8-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWISCEBZWQSMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)












